6-bromo-9H-pyrido[2,3-b]indole
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Overview
Description
6-Bromo-9H-pyrido[2,3-b]indole is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. The compound features a bromine atom at the 6th position of the pyrido[2,3-b]indole structure, which consists of a fused pyridine and indole ring system. This structural motif is known for its biological activity and potential therapeutic applications .
Mechanism of Action
Target of Action
Indole derivatives, which include 6-bromo-9h-pyrido[2,3-b]indole, have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.
Mode of Action
It’s known that indole derivatives can interact with their targets in various ways, leading to different biological effects .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Indole derivatives are known to exhibit various biological activities, suggesting a range of potential effects .
Biochemical Analysis
Biochemical Properties
Indole derivatives, which include 6-Bromo-9H-Pyrido[2,3-b]indole, are known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Indole derivatives have been shown to have various effects on cells, including influencing cell function, impacting cell signaling pathways, altering gene expression, and affecting cellular metabolism
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-9H-pyrido[2,3-b]indole can be achieved through several methods. One common approach involves the bromination of 9H-pyrido[2,3-b]indole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform . The reaction typically proceeds under mild conditions and yields the desired brominated product.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process, minimizing the risk of side reactions and improving the overall yield .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-9H-pyrido[2,3-b]indole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized forms such as ketones or carboxylic acids.
Reduction Products: Reduced derivatives like amines or alcohols.
Scientific Research Applications
6-Bromo-9H-pyrido[2,3-b]indole has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of novel materials and pharmaceuticals
Comparison with Similar Compounds
Similar Compounds
9H-pyrido[2,3-b]indole: The parent compound without the bromine substitution.
6-Chloro-9H-pyrido[2,3-b]indole: A similar compound with a chlorine atom instead of bromine.
6-Fluoro-9H-pyrido[2,3-b]indole: A fluorinated analog with different chemical properties.
Uniqueness
6-Bromo-9H-pyrido[2,3-b]indole is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in various chemical reactions, making the compound a versatile intermediate in organic synthesis. Additionally, the bromine substitution can enhance the compound’s biological properties, making it a valuable candidate for drug development .
Properties
IUPAC Name |
6-bromo-9H-pyrido[2,3-b]indole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrN2/c12-7-3-4-10-9(6-7)8-2-1-5-13-11(8)14-10/h1-6H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCNVELJEUIETFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC3=C2C=C(C=C3)Br)N=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26066-88-6 |
Source
|
Record name | 26066-88-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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